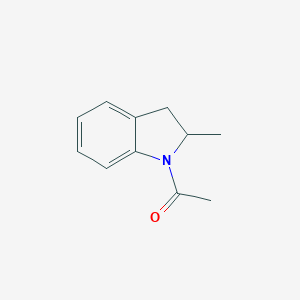
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Cat. No. B182737
Key on ui cas rn:
131880-76-7
M. Wt: 175.23 g/mol
InChI Key: XIKHMUMEEURMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07262297B2
Procedure details


To a cooled (0-10 C.) mixture of concentrated nitric acid (12 mL) and concentrated sulfuric acid (40 mL) was added 1-acetyl-2-methyl-indoline XII (12.5 g, 0.0713 moles), prepared by an analgous method to that described in Chem.Ber.; 14; 1881; 890, in small portions so that the internal temperature of the reaction remained between 10-20° C. The resulting mixture was allowed to stir at 5-10° C. overnight. The mixture was poured slowly into 300 mL of cold water and the precipitate that formed was collected by filtration, washed with water and redissolved in an ethanol-6N HCl solution and warmed to reflux for 30 minutes. The resulting solution was concentrated, EtOAc was added and the Ph of the solution adjusted to 10. The organic phase was separated and dried over MgSO4. The mixture was filtered, and evaporated and the crude material purified by column chromatography (50% EtOAc-Hexane) to give 3.31 g, 26% of 2-methyl-5-nitro-2,3-dihydro-1H-indole XIII: LRMS for C9H10N2O2 (M+H)+at m/z=179.




Yield
26%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.C([N:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][CH:14]1[CH3:22])(=O)C>O>[CH3:22][CH:14]1[CH2:15][C:16]2[C:21](=[CH:20][CH:19]=[C:18]([N+:1]([O-:4])=[O:2])[CH:17]=2)[NH:13]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1C(CC2=CC=CC=C12)C
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
7.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at 5-10° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To a cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared by an analgous method to
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remained between 10-20° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate that formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in an ethanol-6N HCl solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 30 minutes
|
|
Duration
|
30 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
EtOAc was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude material purified by column chromatography (50% EtOAc-Hexane)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1NC2=CC=C(C=C2C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.31 g | |
| YIELD: PERCENTYIELD | 26% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
